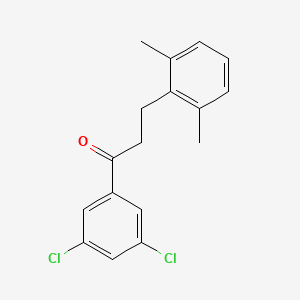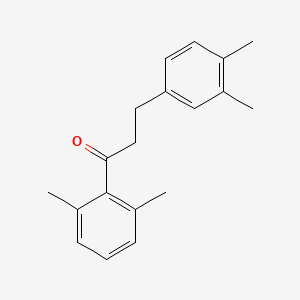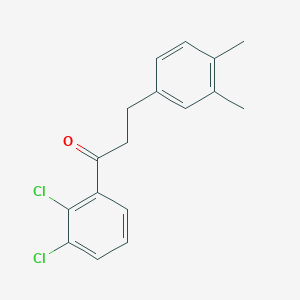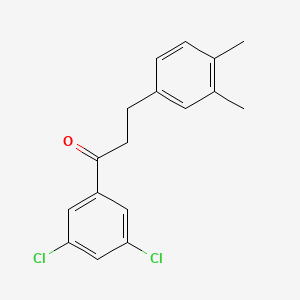
6-(2,4-Dichlorophenyl)-6-oxohexanoic acid
Overview
Description
The compound “6-(2,4-Dichlorophenyl)-6-oxohexanoic acid” is a complex organic molecule. It contains a hexanoic acid group (a six-carbon chain ending with a carboxylic acid group), and a 2,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 2nd and 4th positions) .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the arrangement and types of atoms in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the crystal structures of related compounds, providing insights into the hydrogen-bond networks that could be similar to those in 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid. This structural analysis is crucial for understanding the compound's reactivity and potential applications in chemical synthesis (Feeder & Jones, 1994).
- Research on the synthesis and interconversion of related compounds highlighted the equilibrium between various forms and provided a foundation for understanding the reactivity and potential applications of this compound in developing anti-inflammatory agents (Short & Rockwood, 1969).
Potential Applications
- An enzymatic method was developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an enzyme from Phialemonium sp., suggesting potential biotechnological applications for related compounds in producing industrially relevant chemicals (Yamada et al., 2017).
- The ozonolytic cleavage of cyclohexene to terminally differentiated products, including methyl 6-oxohexanoate, highlights the potential of using similar processes for the degradation or transformation of this compound into valuable chemical intermediates (Claus & Schreiber, 2003).
Advanced Oxidation Processes
- A study on the organic intermediates in the degradation of related compounds by advanced oxidation processes provides insights into the potential environmental fate and degradation pathways of this compound, which could inform its safe use and disposal (Sun & Pignatello, 1993).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-8-5-6-9(10(14)7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQCJIWPKSJLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645413 | |
| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-22-5 | |
| Record name | 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


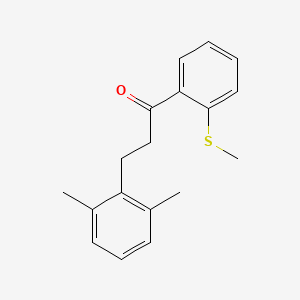
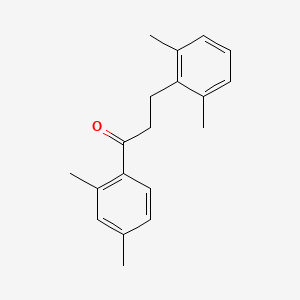
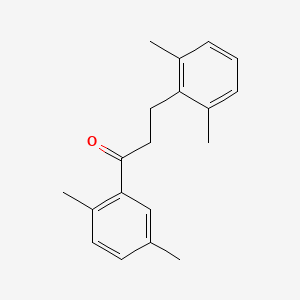
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)
